3-Chloro-6-methylpyrazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

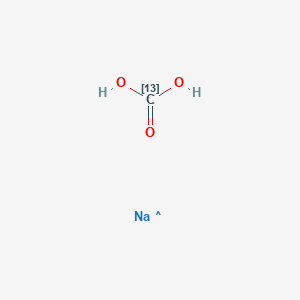

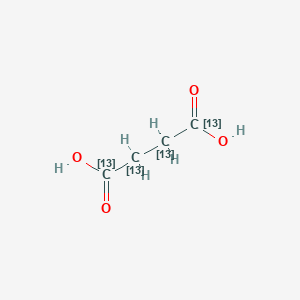

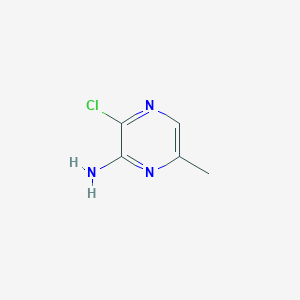

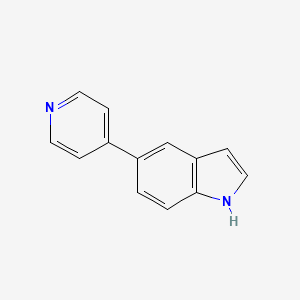

3-Chloro-6-methylpyrazin-2-amine is a chemical compound with the molecular formula C5H6ClN3 and a molecular weight of 143.58 . It is also known by the IUPAC name 3-chloro-6-methyl-2-pyrazinamine .

Molecular Structure Analysis

The InChI code for 3-Chloro-6-methylpyrazin-2-amine is 1S/C5H6ClN3/c1-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,7,9) . This indicates that the molecule consists of a pyrazine ring with a chlorine atom and a methyl group attached to it .Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-6-methylpyrazin-2-amine are not available, amines in general can undergo reactions such as alkylation and acylation .Physical And Chemical Properties Analysis

3-Chloro-6-methylpyrazin-2-amine has a molecular weight of 143.57 g/mol . It is recommended to be stored at temperatures between 2-8°C .Scientific Research Applications

Synthesis and Intermediate Formation

- General Synthesis Routes : A general and efficient route to synthesize 6-methylpyrazin-2-yl-amines, including 3-Chloro-6-methylpyrazin-2-amine, involves a two-stage process starting from commercially available materials, ultimately yielding the intended pyrazines efficiently (Colbon et al., 2008).

- Transformation into Functionalized Pyrazin-2(1 H)-ones : 3-Chloro-6-methylpyrazin-2-amine can be transformed into a variety of 3,6-difunctionalized 1-methylpyrazin-2(1 H)-ones through a regioselective three-component reaction, representing a novel approach in tele-nucleophilic substitution of hydrogen (Mampuys et al., 2019).

- Dipeptide Mimics and Templates Synthesis : Structurally diverse 5-oxopiperazine-2-carboxylates, acting as dipeptide mimics and templates, can be synthesized starting from compounds like 3-Chloro-6-methylpyrazin-2-amine, indicating its role in the creation of complex molecular architectures (Limbach et al., 2009).

Biological Activity and Catalytic Applications

- Anticancer Activity : Certain derivatives of 3-Chloro-6-methylpyrazin-2-amine, such as 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, have shown moderate anticancer activity, highlighting its potential in medical research (Jiu-fu et al., 2015).

- Synthesis of Heterocyclic Substances with Antimicrobial Activities : 3-Chloro-6-methylpyrazin-2-amine can be used in the preparation of heterocyclic substances with promising antimicrobial activities, showing its potential in the development of new antimicrobial agents (Behbehani et al., 2011).

- Aminocarbonylation of Nitrogen-Containing Heteroaromatics : It can serve as a substrate in palladium-catalyzed aminocarbonylation reactions to yield N-substituted nicotinamides and other biologically important compounds (Takács et al., 2007).

Structural and Chemical Properties

- Crystal Structure and Synthesis Pathways : Studies have elucidated the crystal structure of certain derivatives of 3-Chloro-6-methylpyrazin-2-amine and explored various synthesis pathways, contributing to the understanding of its chemical behavior and potential applications (Jiu-fu et al., 2015).

Safety and Hazards

properties

IUPAC Name |

3-chloro-6-methylpyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJYSLPJPPINSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569095 |

Source

|

| Record name | 3-Chloro-6-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-methylpyrazin-2-amine | |

CAS RN |

89182-15-0 |

Source

|

| Record name | 3-Chloro-6-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1316278.png)

![[4-({5-[4-(Aminomethyl)phenoxy]pentyl}oxy)phenyl]methanamine](/img/structure/B1316282.png)

![Bis[(pentamethylcyclopentadienyl)dichloro-rhodium]](/img/structure/B1316301.png)